molecular formula C12H10ClNO3 B13100141 Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13100141
M. Wt: 251.66 g/mol
InChI Key: XRZOFWJQOYFSQV-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Indole derivatives
  • Benzothiazole derivatives

Uniqueness

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is unique due to its specific structural features, such as the combination of a chlorophenyl group and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.

  • Molecular Formula : C12H12ClN2O3
  • Molecular Weight : Approximately 252.68 g/mol

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The biochemical pathways affected by this compound are not fully characterized, necessitating further research to elucidate its action.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds containing oxazole rings are often investigated for their potential to inhibit microbial growth, making this compound a candidate for further exploration in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial effects of this compound against various bacterial strains.
    • Method : In vitro assays were performed using standard strains of bacteria.
    • Results : The compound demonstrated moderate antibacterial activity, indicating its potential as a lead structure for developing new antimicrobial agents.
  • Anticancer Activity Exploration :
    • Objective : Investigating the effects of the compound on cancer cell lines.
    • Method : Cell viability assays were conducted on human cancer cell lines.
    • Results : Initial findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
This compoundStructurePotential antimicrobial and anticancer properties
Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylateStructureSimilar structure; may exhibit different solubility
Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylateStructureVariation in halogen substituent; impacts biological activity

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZOFWJQOYFSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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